molecular formula C21H15N5S B2795967 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868969-22-6

3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2795967
CAS No.: 868969-22-6
M. Wt: 369.45
InChI Key: IAXHFCNFUSCGJP-UHFFFAOYSA-N
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Description

3-(6-{[(Naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is an organic small molecule with the chemical formula C21H15N5S . It is built around a [1,2,4]triazolo[4,3-b]pyridazine core structure, which is a privileged scaffold in medicinal chemistry . This core is substituted with a pyridine ring at the 3-position and a naphthalen-1-ylmethylsulfanyl group at the 6-position of the triazolopyridazine system . The triazolopyridazine scaffold is of significant interest in drug discovery. Heterocycles like pyridazine, which form part of this structure, possess unique physicochemical properties such as a high dipole moment and robust hydrogen-bonding capacity, which are valuable for molecular recognition and target engagement . Furthermore, the pyridazine ring can offer benefits in candidate optimization, including reduced potential for interaction with the cardiac hERG potassium channel . While the specific biological targets and research applications of this exact compound require further investigation, analogs based on the triazolo[4,3-b]pyridazine structure have been explored as inhibitors of various kinases, such as PIM kinases for oncology research . This suggests its potential utility as a key intermediate or building block in the synthesis of biologically active molecules or as a chemical probe for exploring new biological targets. This product is intended for research purposes only by qualified professionals. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-(naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S/c1-2-9-18-15(5-1)6-3-7-17(18)14-27-20-11-10-19-23-24-21(26(19)25-20)16-8-4-12-22-13-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXHFCNFUSCGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of triazolo-pyridazine derivatives as inhibitors of c-Met kinase , an important target in cancer treatment. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably:

  • Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
  • Mechanism of Action : It acts by inhibiting c-Met kinase, which plays a crucial role in tumor growth and metastasis. The inhibition of this enzyme can disrupt signaling pathways that promote cancer cell survival and proliferation .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for developing inhibitors for therapeutic purposes:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : As part of ongoing research into immunotherapy for cancer, compounds derived from similar scaffolds have shown promise as IDO1 inhibitors. These inhibitors can enhance immune response against tumors by preventing the degradation of tryptophan, an amino acid crucial for T-cell function .

Case Study 1: Inhibition of c-Met Kinase

A series of triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase. The most promising derivative exhibited an IC50 value comparable to established drugs, indicating its potential as a lead compound for further development .

Case Study 2: Cytotoxicity Evaluation

In vitro studies on the compound's cytotoxic effects revealed that it significantly reduced cell viability in multiple cancer cell lines. The results suggested that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction .

Summary of Findings

Application AreaKey Findings
Cancer TherapySignificant cytotoxicity against A549, MCF-7, HeLa cell lines; potential as c-Met kinase inhibitor.
Enzyme InhibitionPotential IDO1 inhibitor; enhances immune response in cancer therapy.

Mechanism of Action

The mechanism of action of 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in antibacterial activity or receptor modulation in anticonvulsant activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives from the evidence:

Compound Name/ID Core Structure Substituents Biological Activity Key Data/Notes References
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 6-(naphthalen-1-ylmethylsulfanyl), 3-pyridinyl Not reported (inferred anticancer) High lipophilicity due to naphthyl group; pyridine enhances solubility -
Vébreltinib [1,2,4]triazolo[4,3-b]pyridazine 6-(1-cyclopropylpyrazol-4-yl), 3-difluoro(6-fluoro-2-methylindazol-5-yl)methyl Tyrosine kinase inhibitor (anticancer) CAS 1440964-89-5; molecular formula C20H15F3N8
891099-01-7 [1,2,4]triazolo[4,3-b]pyridazine 6-furan-2-yl, 3-(pyridin-3-ylmethylsulfanyl) Not reported Water solubility: 29 µg/mL (pH 7.4); molecular formula C15H11N5OS
Compounds 15a–e (Antimalarial series) [1,2,4]triazolo[4,3-a]pyridine Varied benzylthio groups (e.g., 4-methoxybenzylthio), 8-piperidinylsulfonyl Antimalarial Yields 81–94%; melting points 143–170°C; confirmed by NMR and LC/MS
8-Chloro-3-(4-propylphenyl) derivative [1,2,4]triazolo[4,3-a]pyridine 8-chloro, 3-(4-propylphenyl) Herbicidal 50% weed inhibition at 37.5 g/ha; safe for crops at 150 g/ha

Key Structural and Functional Differences

Core Isomerism :

  • The [1,2,4]triazolo[4,3-b ]pyridazine core (target compound, vébreltinib) differs from [1,2,4]triazolo[4,3-a ]pyridine in ring fusion position, altering electronic distribution and planarity . This impacts biological target interactions (e.g., kinase inhibition vs. herbicidal activity) .

Substituent Effects :

  • Lipophilicity : The naphthalen-1-ylmethyl group in the target compound enhances membrane permeability compared to furan-2-yl (891099-01-7) or benzylthio groups (Compounds 15a–e) but may reduce aqueous solubility .
  • Electronic Properties : Electron-withdrawing groups (e.g., chlorine in ’s herbicidal compound) enhance herbicidal activity, while electron-donating groups (e.g., methoxy in 15a) favor antimalarial effects .

Biological Activity Trends: Anticancer Potential: Vébreltinib’s kinase inhibition suggests that triazolo[4,3-b]pyridazines with bulky aromatic substituents (e.g., naphthyl in the target compound) may target similar pathways . Antimicrobial and Herbicidal Applications: Pyridine and sulfanyl groups in 891099-01-7 and 15a–e correlate with antimicrobial activity, while chloro and alkyl substituents drive herbicidal effects .

Biological Activity

The compound 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

Compound A has a complex structure characterized by a triazolo-pyridazine core linked to a naphthalenylmethyl sulfanyl group. Its molecular formula is C15H14N4SC_{15}H_{14}N_4S, and it possesses several functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds similar to Compound A. For instance, derivatives of triazolo-pyridazines have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 μM . While specific data on Compound A's antimicrobial efficacy is limited, its structural analogs indicate potential for similar activity.

Anticancer Activity

The antiproliferative effects of triazolo-pyridazine derivatives have been well-documented. For example, a related compound demonstrated potent activity against various cancer cell lines with IC50 values ranging from 0.008 to 0.014 μM . The mechanism of action often involves disruption of tubulin polymerization, which is critical for cell division. Given the structural similarities, it is plausible that Compound A may exhibit comparable anticancer properties.

Compound IC50 (μM) Cell Line Mechanism
Compound ATBDTBDTBD
Analog 10.008A549Tubulin polymerization inhibition
Analog 20.014HT-1080Tubulin polymerization inhibition

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of related compounds have indicated that many exhibit moderate to potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, one study reported that a derivative showed significant cytotoxicity with an IC50 value of 1.06 μM against A549 cells . These findings suggest that Compound A could be further evaluated for its safety profile and therapeutic index.

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular potential of various derivatives, five compounds were identified with significant activity against Mycobacterium tuberculosis H37Ra. The most active compound achieved an IC90 of 40.32 μM, suggesting that structural modifications could enhance efficacy . While direct data on Compound A is not available, its design suggests it could be a candidate for similar testing.

Case Study 2: Anticancer Efficacy

A series of triazolo-pyridazine derivatives were synthesized and tested for their antiproliferative effects. One compound demonstrated an IC50 value of 0.009 μM against gastric adenocarcinoma cells, indicating strong anticancer potential . The structural features shared with Compound A warrant further investigation into its antiproliferative capabilities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of hydrazine intermediates (e.g., pyridine-hydrazide derivatives) with sulfur-containing precursors (e.g., naphthalen-1-ylmethyl mercaptan). Key steps include nucleophilic substitution and oxidative ring closure. For example, sodium hypochlorite in ethanol can serve as a green oxidant for cyclization, achieving ~73% yield under reflux (3–6 hours) . Solvent choice (e.g., ethanol vs. THF) and temperature (60–100°C) critically affect purity and yield .
  • Characterization : NMR (¹H/¹³C), high-resolution MS, and HPLC (>95% purity) are standard for structural validation .

Q. How does the naphthalen-1-ylmethylsulfanyl substituent influence the compound’s electronic and steric properties?

  • Analysis : The naphthalene group introduces significant steric bulk and π-π stacking potential, while the sulfanyl linker enhances hydrophobicity and redox reactivity. Computational studies (e.g., DFT) can model charge distribution and HOMO-LUMO gaps. Comparative data with benzyl or chlorophenyl analogs show reduced solubility but improved binding affinity in hydrophobic enzyme pockets .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

  • Approach : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo-pyridazine core’s known role in disrupting ATP-binding sites. Antimicrobial activity can be tested via broth microdilution (MIC values against Gram+/Gram– bacteria). Anticancer potential is assessed via MTT assays (IC₅₀ in cancer cell lines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?

  • Case Study : Substitutions at the pyridazine ring (e.g., chloro vs. methoxy groups) significantly alter potency. For example, chlorophenyl derivatives exhibit stronger antibacterial activity (MIC: 2–4 µg/mL) but lower solubility, whereas methoxy analogs show improved pharmacokinetics but reduced target affinity . Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses .

Q. What strategies resolve discrepancies in enzyme inhibition data between computational predictions and experimental results?

  • Troubleshooting : Validate docking predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ). If discrepancies persist, assess compound stability under assay conditions (e.g., pH-dependent degradation via HPLC). For example, sulfanyl groups may oxidize to sulfones in aerobic environments, altering activity .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

  • Design : Modify formulation using liposomal encapsulation or PEGylation to enhance bioavailability. Pharmacokinetic profiling in rodent models (Cmax, t½, AUC) reveals rapid clearance due to hepatic metabolism. Co-administration with CYP450 inhibitors (e.g., ketoconazole) may prolong half-life .

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